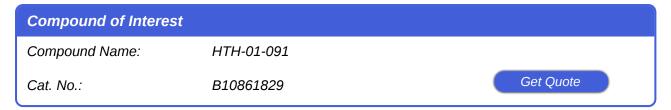


Application Notes and Protocols for In Vivo Studies with HTH-01-091

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For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Due to its role in oncogenesis, MELK has emerged as a promising therapeutic target in cancer research.[2][3] HTH-01-091 also demonstrates inhibitory activity against other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[4] This document provides detailed application notes and protocols for the preparation and use of HTH-01-091 in in vivo animal studies, intended to guide researchers in designing and executing preclinical experiments.

Physicochemical Properties and Kinase Inhibitory Profile of HTH-01-091

A summary of the key properties of **HTH-01-091** is presented below. This information is critical for its proper handling, formulation, and interpretation of experimental results.



Property	Value	Reference	
Molecular Formula	C26H28Cl2N4O2	[5]	
Molecular Weight	499.43 g/mol	[5]	
Primary Target	MELK (IC50: 10.5 nM)	[4]	
Off-Targets	PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2	[4]	
Appearance	Powder	MedChemExpress	
Storage (Powder)	-20°C for 3 years	MedChemExpress	
Storage (in solvent)	-80°C for 6 months; -20°C for 1 month	MedChemExpress	

In Vivo Formulation Protocols

The successful delivery of **HTH-01-091** in animal models is contingent on an appropriate formulation that ensures solubility, stability, and bioavailability. Several formulations have been reported and are detailed below. Researchers should select the most suitable formulation based on the experimental design, animal model, and route of administration.

Table 2: Recommended In Vivo Formulations for HTH-01-091



Formulation Composition	Solvent Ratio (v/v)	Final Concentration	Notes	Reference
DMSO, PEG300, Tween-80, Saline	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1.25 mg/mL	Prepare fresh daily. Add solvents sequentially and mix thoroughly between each addition to ensure a clear solution.	[5]
DMSO, SBE-β- CD, Saline	10% DMSO, 90% (20% SBE- β-CD in saline)	≥ 1.25 mg/mL	SBE-β-CD can enhance the solubility of hydrophobic compounds.	[5]
DMSO, Corn oil	10% DMSO, 90% Corn oil	≥ 1.25 mg/mL	Suitable for oral administration. Ensure thorough mixing to form a stable suspension or solution.	[5]
PEG400	100% PEG400	-	For oral administration.	[4]
Carboxymethyl cellulose (CMC)	0.2% CMC in water	-	Suspension for oral administration.	[4]
Tween 80, Carboxymethyl cellulose (CMC)	0.25% Tween 80, 0.5% CMC in water	-	Suspension for oral administration.	[4]



Detailed Protocol for Preparation of Formulation 1 (DMSO/PEG300/Tween-80/Saline)

This protocol describes the preparation of a 1 mL stock solution of **HTH-01-091** at a concentration of 1.25 mg/mL.

Materials:

- HTH-01-091 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300), USP grade
- Tween-80 (Polysorbate 80), USP grade
- Sterile saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

- Weighing the Compound: Accurately weigh 1.25 mg of HTH-01-091 powder and place it in a sterile 1.5 mL microcentrifuge tube.
- Initial Solubilization: Add 100 μL of DMSO to the tube. Vortex or sonicate briefly until the powder is completely dissolved.
- Addition of PEG300: Add 400 μ L of PEG300 to the solution. Mix thoroughly by vortexing until the solution is clear and homogenous.
- Addition of Tween-80: Add 50 µL of Tween-80. Mix again until the solution is clear.
- Final Dilution with Saline: Add 450 μ L of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
- Quality Control: Visually inspect the final solution for any precipitation or phase separation.
 The solution should be clear. It is recommended to prepare the formulation fresh on the day

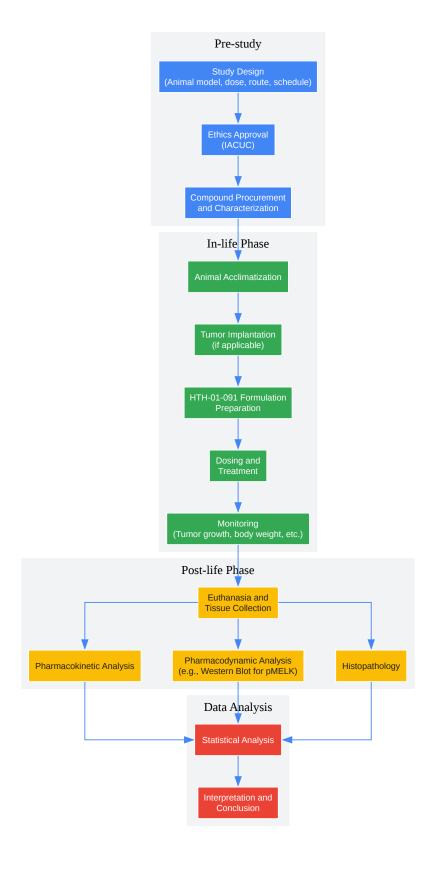


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Experimental Workflow for In Vivo Studies

A general workflow for conducting in vivo studies with **HTH-01-091** is depicted below. This should be adapted based on the specific research question and animal model.





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Caption: General experimental workflow for in vivo studies with HTH-01-091.

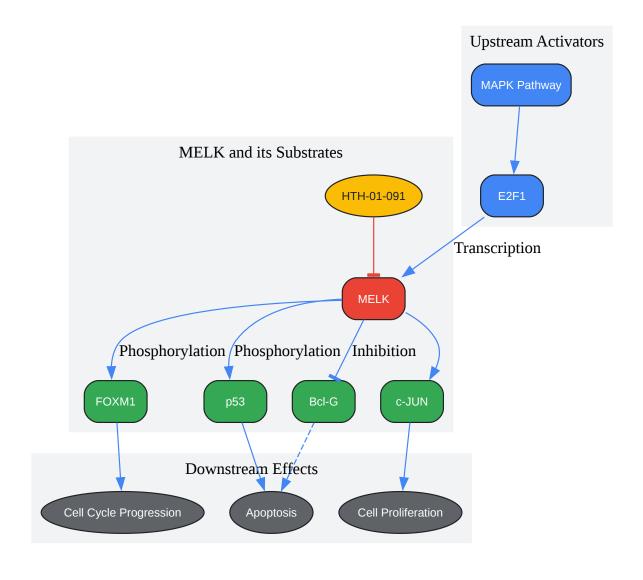


Signaling Pathways Modulated by HTH-01-091

HTH-01-091's primary mechanism of action is the inhibition of MELK. However, its effects on off-target kinases are also important to consider when interpreting in vivo results.

MELK Signaling Pathway

MELK is involved in several cancer-related signaling pathways, including cell cycle regulation and apoptosis.[1][2] It can phosphorylate and activate the transcription factor FOXM1, leading to the expression of mitotic regulators.[1][2]





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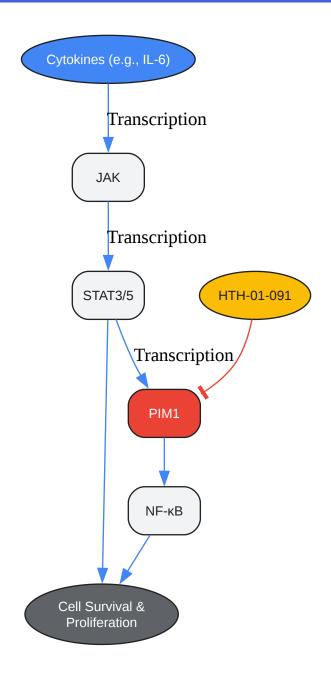
Caption: Simplified MELK signaling pathway and the inhibitory action of HTH-01-091.

Off-Target Kinase Signaling Pathways

The inhibition of PIM1, RIPK2, DYRK3, smMLCK, and CLK2 by **HTH-01-091** may contribute to its overall biological effect. Below are simplified diagrams of the signaling pathways involving these kinases.

PIM1 is a serine/threonine kinase involved in cell survival and proliferation, often through the JAK/STAT and NF-κB pathways.[6][7][8]



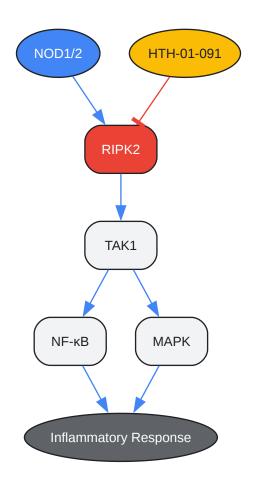


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Caption: PIM1 signaling pathway and its inhibition by HTH-01-091.

RIPK2 is a key mediator in the NOD-like receptor signaling pathway, leading to the activation of NF-kB and MAPK pathways in response to bacterial components.[9][10][11][12]



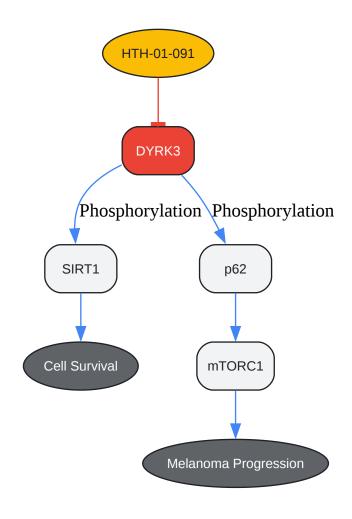


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Caption: RIPK2 signaling pathway and its inhibition by HTH-01-091.

DYRK3 is a dual-specificity kinase implicated in cell survival and the regulation of mTORC1 signaling.[13][14][15][16]



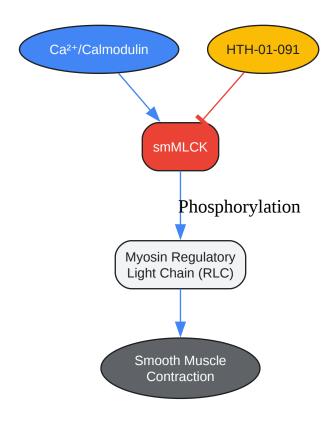


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Caption: DYRK3 signaling pathways and their inhibition by HTH-01-091.

Smooth muscle myosin light chain kinase (smMLCK) is crucial for smooth muscle contraction by phosphorylating the myosin regulatory light chain.[17]



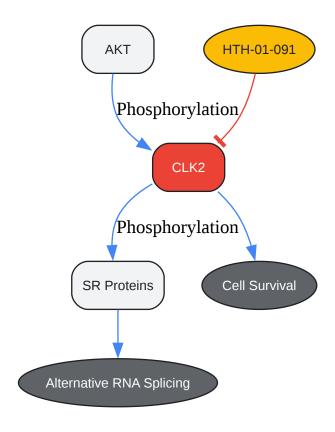


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Caption: smMLCK signaling pathway and its inhibition by HTH-01-091.

CLK2 is a dual-specificity kinase involved in the regulation of RNA splicing and has been implicated in cell cycle progression and apoptosis.[18][19][20]





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Caption: CLK2 signaling pathway and its inhibition by HTH-01-091.

Conclusion

The information and protocols provided in this document are intended to serve as a comprehensive guide for the in vivo use of the MELK inhibitor **HTH-01-091**. Careful consideration of the compound's properties, appropriate formulation, and potential off-target effects is crucial for the design of robust preclinical studies and the accurate interpretation of their outcomes. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

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